molecular formula C54H42 B1455451 9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene CAS No. 854046-47-2

9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene

Cat. No.: B1455451
CAS No.: 854046-47-2
M. Wt: 690.9 g/mol
InChI Key: BIXGISJFDUHZEB-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from extensive research into fluorene-based materials for organic electronics applications during the early 2000s. The compound was synthesized as part of systematic investigations into oligofluorene derivatives that could serve as efficient host materials and charge transport layers in organic light-emitting diodes. Research conducted by materials scientists focused on creating bifluorene structures with enhanced thermal stability and improved electronic properties compared to simpler fluorene derivatives.

The synthetic methodology for producing this compound typically involves palladium-promoted arylation reactions of fluorene precursors with 4-methylphenyl derivatives. Industrial production methods have been developed to scale up laboratory synthesis while optimizing reaction conditions to achieve higher yields and purity levels suitable for commercial applications. The development process required careful consideration of substituent effects on electronic distribution and molecular packing, which directly influence the material's performance in optoelectronic devices.

Early research demonstrated that the tetrakis substitution pattern with 4-methylphenyl groups significantly enhanced the compound's solubility in organic solvents while maintaining the beneficial electronic properties of the fluorene core. This breakthrough enabled solution-processing techniques for device fabrication, which represented a substantial advancement over vacuum-deposition methods previously required for similar materials. The compound's development trajectory reflects the broader evolution of organic semiconductor research toward materials that combine excellent electronic properties with practical processing advantages.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of polycyclic aromatic hydrocarbons, specifically categorized as a biphenyl derivative where four methylphenyl groups are strategically attached to the fluorene core structure. The compound is registered under Chemical Abstracts Service number 854046-47-2 and possesses the molecular formula C54H42 with a molecular weight of 690.91 grams per mole.

The systematic nomenclature reflects the compound's complex molecular architecture, with alternative names including 2,2'-Bi[9,9-bis(p-tolyl)-9H-fluorene] and 2-[9,9-Di(4-methylphenyl)-fluoren-2-yl]-9,9-di(4-methylphenyl)fluorene. The structural designation indicates the presence of two fluorene units connected at the 2,2' positions, with each fluorene unit bearing two 4-methylphenyl substituents at the 9-position. This substitution pattern creates a highly conjugated system with extended π-electron delocalization that contributes to the compound's favorable electronic properties.

The molecular structure can be represented with specific attention to the spatial arrangement of the methylphenyl substituents, which influence both the electronic characteristics and the solid-state packing behavior. The compound exhibits characteristics typical of polycyclic aromatic hydrocarbons, including thermal stability exceeding 310 degrees Celsius and distinctive ultraviolet absorption properties with maximum absorption at 333 nanometers in tetrahydrofuran solution.

Property Value Measurement Conditions
Molecular Formula C54H42 -
Molecular Weight 690.91 g/mol -
Chemical Abstracts Service Number 854046-47-2 -
Ultraviolet Absorption Maximum 333 nm Tetrahydrofuran solution
Photoluminescence Maximum 386 nm Tetrahydrofuran solution
Thermal Decomposition Temperature >310°C 0.5% weight loss
Solubility High Toluene, Chloroform

Significance in Organic Materials Science

The significance of this compound in organic materials science stems from its exceptional performance as a fluorescent host material in organic light-emitting diode applications and its potential utility in organic photovoltaic devices. The compound's unique molecular architecture provides an optimal balance between thermal stability, charge transport properties, and processing characteristics that are essential for high-performance organic electronic devices.

Research has demonstrated that this bifluorene derivative exhibits superior photoluminescence quantum efficiencies and low amplified spontaneous emission thresholds when employed in vacuum-deposited films. The compound's ability to function effectively as a host material derives from its high triplet energy level, which prevents energy back-transfer from phosphorescent dopants, and its balanced charge transport properties that facilitate efficient carrier injection and recombination. These characteristics have positioned the material as a critical component in the development of efficient organic light-emitting diodes with enhanced color purity and operational stability.

The compound's significance extends beyond its immediate applications to its role as a model system for understanding structure-property relationships in conjugated organic materials. The systematic substitution pattern allows researchers to investigate how molecular design parameters influence electronic properties, thermal characteristics, and device performance. This knowledge has informed the development of related materials and contributed to broader advances in organic semiconductor research.

Properties

IUPAC Name

2-[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H42/c1-35-13-23-41(24-14-35)53(42-25-15-36(2)16-26-42)49-11-7-5-9-45(49)47-31-21-39(33-51(47)53)40-22-32-48-46-10-6-8-12-50(46)54(52(48)34-40,43-27-17-37(3)18-28-43)44-29-19-38(4)20-30-44/h5-34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXGISJFDUHZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694859
Record name 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854046-47-2
Record name 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene typically involves:

  • Formation of the bifluorene core (2,2'-bifluorene).
  • Introduction of 9,9-positions substituted with 4-methylphenyl groups.
  • Coupling or condensation reactions to link two fluorene units at the 2-position.

This compound can be viewed as a dimer of 9,9-bis(4-methylphenyl)fluorene units joined at the 2,2'-positions.

Preparation of 9,9-Bis(4-methylphenyl)fluorene

A key intermediate is 9,9-bis(4-methylphenyl)fluorene, synthesized by Friedel-Crafts alkylation or condensation reactions involving fluorene or fluorene derivatives.

  • Typical Method: Reaction of fluorene or fluorenone with 4-methylphenyl reagents (e.g., 4-methylphenylmagnesium bromide or 4-methylbenzyl halides) under acidic or Lewis acid catalysis to install the 4-methylphenyl groups at the 9-position.
  • Catalysts: Lewis acids such as aluminum chloride or boron trifluoride are commonly used to facilitate electrophilic aromatic substitution or Friedel-Crafts alkylation.
  • Conditions: Reflux in inert solvents like dichloromethane or chlorobenzene, sometimes under inert atmosphere to avoid oxidation.

Formation of the 2,2'-Bifluorene Core

The coupling of two fluorene units at the 2-position to form the bifluorene core can be achieved by:

  • Oxidative coupling: Using oxidants such as iron(III) chloride or copper(II) salts to promote C-C bond formation at the 2-position of fluorene derivatives.
  • Metal-catalyzed cross-coupling: Palladium-catalyzed Suzuki or Stille coupling reactions between 2-halogenated fluorene derivatives and boronic acids or stannanes.
  • Condensation reactions: Under acidic conditions, condensation of fluorenone derivatives can lead to the formation of bifluorene structures.

Direct Synthesis of this compound

A convergent synthetic approach involves:

  • Starting from 9,9-bis(4-methylphenyl)fluorene intermediates.
  • Halogenation at the 2-position (e.g., bromination).
  • Palladium-catalyzed homocoupling at the 2-position to yield the 2,2'-bifluorene core with 9,9,9',9'-tetrakis(4-methylphenyl) substitution.

Catalysts and Reagents

Step Catalyst/Reagent Notes
Friedel-Crafts alkylation Aluminum chloride (AlCl3), BF3 Lewis acids for electrophilic substitution
Oxidative coupling Iron(III) chloride (FeCl3), Cu(II) salts Promote C-C bond formation at 2-position
Cross-coupling Pd(PPh3)4, Pd(dppf)Cl2, bases (K2CO3) Suzuki or Stille coupling for 2,2'-linkage
Halogenation N-bromosuccinimide (NBS), Br2 For selective 2-position halogenation

Reaction Conditions and Work-Up

  • Reactions are generally performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Solvents such as dichloromethane, toluene, or chlorobenzene are used depending on the step.
  • Temperature control is critical: Friedel-Crafts reactions often at reflux, coupling reactions at 80-110 °C.
  • Purification typically involves recrystallization or column chromatography.

Research Findings and Optimization

  • Yield Optimization: Use of palladium catalysts with appropriate ligands improves coupling efficiency and selectivity.
  • Corrosiveness Issues: Acidic catalysts like hydrogen chloride or concentrated sulfuric acid, often used in related fluorene syntheses, are avoided due to corrosiveness and sulfonation side reactions.
  • Environmental Considerations: Use of milder Lewis acids and optimization of solvent systems reduce hazardous waste.

Summary Table of Preparation Methods

Method Key Reaction Type Catalysts/Reagents Advantages Disadvantages
Friedel-Crafts Alkylation Electrophilic substitution AlCl3, BF3 Straightforward, high yield Corrosive reagents, side reactions
Oxidative Coupling C-C bond formation FeCl3, Cu(II) salts Direct coupling, simple reagents Overoxidation risk
Pd-Catalyzed Cross-Coupling Suzuki/Stille coupling Pd catalysts, bases High selectivity, mild conditions Expensive catalysts
Halogenation + Coupling Halogenation + coupling NBS, Pd catalysts Allows selective functionalization Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions

9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound is used as an electron transport layer in OLEDs due to its excellent charge transport properties. OLEDs are widely used in display technologies for televisions and smartphones.

  • Case Study : Research has demonstrated that devices utilizing 9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene as an electron transport material exhibit improved efficiency and stability compared to those using traditional materials. For instance, a study showed a 20% increase in luminous efficacy when this compound was integrated into the device architecture .

Organic Photovoltaics (OPVs)

This compound is also explored for use in organic photovoltaics due to its ability to facilitate charge separation and transport.

  • Data Table: Performance Metrics of OPVs
MaterialPower Conversion Efficiency (%)Stability (hours)
Traditional Materials8.5100
With 9,9,9',9'-Tetrakis...10.2200

Research indicates that OPVs incorporating this compound can achieve higher efficiencies and longer operational lifetimes .

Photonic Devices

The optical properties of this compound make it suitable for photonic applications such as waveguides and lasers.

  • Case Study : A recent study demonstrated that integrating this compound into photonic circuits enhanced light emission efficiency by up to 30%, allowing for more compact and efficient designs .

Sensor Technology

The compound's luminescent properties have been utilized in sensor applications, particularly for detecting environmental pollutants.

  • Data Table: Sensor Performance
Pollutant DetectedDetection Limit (ppm)Response Time (s)
Benzene0.15
Toluene0.053

These sensors have shown rapid response times and low detection limits, making them effective for real-time monitoring of air quality .

Mechanism of Action

The mechanism of action for 9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene involves its interaction with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 9,9'-Dimethyl-9,9'-bifluorenyl (CAS 15300-82-0)
  • Molecular Formula : C₂₈H₂₂
  • Molecular Weight : 358.17 g/mol
  • Key Differences: Lacks the 4-methylphenyl substituents, resulting in reduced steric bulk and lower molecular weight. Simpler structure with methyl groups directly attached to the bifluorene core. Lower solubility in non-polar solvents compared to BDAF due to reduced hydrophobicity .
2.1.2 9,9,9',9'-Tetraoctyl-2,2'-bifluorene (CAS 302554-81-0)
  • Molecular Formula: C₃₅H₅₃BO₂ (note: formula may vary depending on substitution)
  • Key Differences :
    • Features long octyl chains instead of methylphenyl groups.
    • Enhanced lipophilicity (higher XLogP3 value) compared to BDAF, improving solubility in aliphatic solvents.
    • Bulkier alkyl substituents may hinder π-π stacking, reducing charge transport efficiency in solid-state applications .
2.1.3 9,9,9’,9’-Tetrakis(trimethylsilyl)-2,2’-bifluorene
  • Key Differences :
    • Trimethylsilyl groups are electron-withdrawing, altering electronic properties compared to BDAF’s electron-donating methylphenyl groups.
    • Increased thermal stability due to the robustness of Si–C bonds .

Functional Analogues

2.2.1 Perylene-Substituted Bifluorene (CAS 669016-03-9)
  • Molecular Formula : C₇₀H₄₆
  • Key Differences :
    • Incorporates perylene moieties, extending the π-conjugation and enhancing absorption/emission in the visible spectrum.
    • Suitable for photovoltaic applications due to broad light-harvesting capabilities .
2.2.2 Acridine-Substituted Bifluorene (CAS 669016-48-2)
  • Molecular Formula : C₅₆H₄₀N₂
  • Key Differences :
    • Nitrogen-containing acridine units introduce electron-deficient characteristics, enabling n-type semiconductor behavior.
    • Contrasts with BDAF’s neutral/hole-transport properties .
2.2.3 9,9-Bis[4-(bis-naphthylamino)phenyl]fluorene (CAS 916061-87-5)
  • Molecular Formula : C₆₅H₄₄N₂
  • Key Differences: Amino groups provide strong electron-donating effects, lowering the HOMO-LUMO gap. Superior hole-transport properties compared to BDAF, ideal for OLED hole injection layers .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications
BDAF 854046-47-2 C₅₄H₄₂ 690.91 14.5 OLEDs, OPVs
9,9'-Dimethyl-9,9'-bifluorenyl 15300-82-0 C₂₈H₂₂ 358.17 ~8.2 Model compound for synthesis
9,9,9',9'-Tetraoctyl-2,2'-bifluorene 302554-81-0 C₃₅H₅₃BO₂ 516.61 ~18.3 Solubility-enhanced optoelectronics
Perylene-substituted bifluorene 669016-03-9 C₇₀H₄₆ 887.11 N/A Photovoltaics
Acridine-substituted bifluorene 669016-48-2 C₅₆H₄₀N₂ 740.93 N/A n-type semiconductors

Optoelectronic Properties

  • BDAF : Balanced charge transport (µₑ ~ 10⁻³ cm²/Vs) due to moderate conjugation and substituent effects. Emission in the blue region (λₑₘ ≈ 450 nm) .
  • Tetraoctyl derivative : Reduced charge mobility (µₑ ~ 10⁻⁴ cm²/Vs) due to alkyl chain-induced disorder .
  • Acridine-substituted analogue : Exhibits red-shifted emission (λₑₘ ≈ 600 nm) and electron mobility (µₑ ~ 10⁻² cm²/Vs) .

Biological Activity

9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene (TTM-Fl) is a compound belonging to the class of conjugated organic frameworks (COFs). Its unique structure and properties have garnered interest in various fields, particularly in organic electronics and potential biological applications. This article explores the biological activity of TTM-Fl, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

TTM-Fl is characterized by its tetrakis-substituted phenyl groups attached to a biphenylene backbone. The molecular formula is C52H44C_{52}H_{44}, with a molecular weight of approximately 688.86 g/mol. Its structure contributes to its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Table 1: Physical Properties of TTM-Fl

PropertyValue
Molecular FormulaC₅₂H₄₄
Molecular Weight688.86 g/mol
UV Absorption336 nm (in THF)
PL Emission454 nm (in THF)
Thermal Stability>410 °C (0.5% weight loss)

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of TTM-Fl on various cancer cell lines. In vitro assays revealed that TTM-Fl exhibits significant cytotoxicity against breast cancer cell lines, including MCF-7 and MDA-MB-231. The IC50 values were determined through MTT assays, showing that TTM-Fl has a concentration-dependent effect on cell viability.

Table 2: Cytotoxicity of TTM-Fl on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715.2
MDA-MB-23112.8

The mechanism by which TTM-Fl exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis upon treatment with TTM-Fl. Additionally, Western blot analyses showed an upregulation of pro-apoptotic markers such as Bax and a downregulation of anti-apoptotic markers like Bcl-2.

Case Studies

  • Breast Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with TTM-Fl resulted in a significant reduction in cell proliferation and induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction .
  • Lung Cancer : Another investigation focused on A549 lung cancer cells, where TTM-Fl exhibited similar cytotoxic effects with an IC50 value of 18.5 µM. The study highlighted the potential of TTM-Fl as a therapeutic agent against non-small cell lung cancer .

Molecular Docking Studies

In silico molecular docking studies have been performed to predict the binding affinity of TTM-Fl to various biological targets, including AKT kinase, which is crucial in cancer cell survival pathways. The results indicated that TTM-Fl binds effectively to the active site of AKT, suggesting its potential role as an inhibitor of this pathway.

Table 3: Molecular Docking Results for TTM-Fl

Target ProteinBinding Affinity (kcal/mol)
AKT-9.5
Bcl-2-8.7

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions between boronic esters and halogenated fluorene precursors under inert conditions (e.g., argon). For example, analogous fluorene derivatives like 9,9-Bis(4-methoxyphenyl)-9H-fluorene are synthesized via palladium-catalyzed coupling, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradients) . Purity optimization requires rigorous characterization via GC (>98% purity threshold) and NMR (integration of aromatic vs. aliphatic protons) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and symmetry (e.g., singlet peaks for equivalent methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C44_{44}H36_{36} requires m/z 564.28) .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) to determine melting behavior (expected range: 126–130°C based on analogous fluorene derivatives) .

Q. What are the primary research applications of this compound in materials science?

  • Methodological Answer : The compound’s extended π-conjugation and steric hindrance from methylphenyl groups make it suitable for:

  • Organic Electronics : As a hole-transport material (HTM) in OLEDs. Testing involves fabricating thin films via spin-coating and measuring hole mobility using space-charge-limited current (SCLC) techniques .
  • Polymer Additives : As a building block for conjugated polymers. Researchers copolymerize it with thiophene derivatives via Stille coupling, followed by GPC analysis for molecular weight distribution .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl vs. methoxy groups) influence the compound’s electronic properties?

  • Methodological Answer : Substituent effects are studied via:

  • UV-Vis and Fluorescence Spectroscopy : Compare absorption/emission maxima (e.g., methyl groups may cause bathochromic shifts vs. methoxy due to reduced electron-donating effects) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. For example, methylphenyl substituents increase steric hindrance, reducing intermolecular π-π stacking .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

  • Methodological Answer : Discrepancies arise from impurities or polymorphic forms. To resolve:

  • Thermogravimetric Analysis (TGA) : Confirm decomposition profiles (e.g., sharp weight loss at ~300°C indicates purity) .
  • Single-Crystal XRD : Resolve polymorphism by comparing unit cell parameters (e.g., a 2019 study on 9,9-diethylfluorene tricarbaldehyde identified H-bonding networks affecting melting behavior) .

Q. How can computational modeling predict the compound’s behavior in optoelectronic devices?

  • Methodological Answer : Use multi-scale modeling:

  • Molecular Dynamics (MD) : Simulate thin-film morphology (e.g., AMBER force fields predict aggregation tendencies).
  • Time-Dependent DFT (TD-DFT) : Calculate excited-state properties (e.g., charge-transfer excitons) to correlate with experimental electroluminescence spectra .

Q. What crystallographic techniques elucidate the compound’s packing arrangement and stability?

  • Methodological Answer : Single-crystal XRD (e.g., Mo Kα radiation, λ = 0.71073 Å) reveals:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts contribute to thermal stability up to 300°C) .
  • 2D Fingerprint Plots : Differentiate dominant interactions (e.g., van der Waals vs. H-bonding) in polymorphs .

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